molecular formula C11H11ClO2 B1530303 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1621-37-0

1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B1530303
CAS No.: 1621-37-0
M. Wt: 210.65 g/mol
InChI Key: AEOJZEUDQMBIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a 4-chlorobenzyl substituent and a carboxylic acid group. This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing bioactive molecules such as protease inhibitors and antiviral agents . Its cyclopropane ring introduces steric constraints and electronic effects that influence reactivity and binding affinity in drug-target interactions.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOJZEUDQMBIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621-37-0
Record name 1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry

Potential Biological Activities:
Preliminary studies suggest that 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid may exhibit anti-inflammatory and analgesic properties. Its structural similarity to known bioactive compounds indicates potential interactions with biological targets, although the specific mechanisms of action are still under investigation.

Interaction Studies:
Research is ongoing to explore how this compound interacts with biological systems. Initial findings indicate possible interactions with receptors involved in pain modulation, which could make it a candidate for developing new analgesic medications.

Organic Synthesis

Building Block for Complex Molecules:
In organic synthesis, this compound serves as a valuable building block for constructing more complex molecular architectures. Its unique cyclopropane structure allows for various synthetic transformations, making it versatile in creating derivatives with tailored biological activities .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and potential applications of compounds structurally similar to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)cyclopropanecarboxylic acidLacks the methyl group on the cyclopropanePotentially different biological activity
1-(3-Chlorophenyl)methylcyclopropane-1-carboxylic acidDifferent chlorination position on the phenyl ringVariations in reactivity and biological effects
1-(2-Chlorophenyl)methylcyclopropane-1-carboxylic acidAnother positional isomerMay exhibit unique pharmacological properties

These comparisons highlight the distinctiveness of this compound, particularly regarding its substitution pattern, which can significantly influence its reactivity and interactions within biological systems .

Future Research Directions

Future investigations should focus on:

  • Detailed Mechanistic Studies: To elucidate the specific biological pathways affected by this compound.
  • Pharmacological Profiling: To assess its efficacy and safety in potential therapeutic applications.
  • Synthetic Methodologies: To develop more efficient synthetic routes that enhance yield and reduce environmental impact.

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key physicochemical and structural properties of 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid with its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Substituents Applications/Notes Reference
This compound C₁₁H₁₁ClO₂ 210.66 Not reported 4-Chlorobenzyl, cyclopropane Building block for triazole derivatives
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈ClFO₂ 214.62 3.81 4-Cl, 2-F substitution Higher lipophilicity due to fluorine
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid C₁₀H₉ClO₃ 212.63 Not reported Phenoxy group instead of benzyl Altered electronic effects
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid C₁₁H₁₂O₃ 192.21 Not reported 4-Hydroxybenzyl Increased polarity; potential for H-bonding
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid C₁₂H₁₄O₃ 206.24 4.67 4-Methoxybenzyl Enhanced electron-donating effects
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid C₁₂H₁₀O₂ 186.21 4.13 Ethynyl group Potential for click chemistry

Key Observations

Electronic Effects :

  • The methoxy derivative (C₁₂H₁₄O₃) exhibits a lower pKa (4.67) compared to the fluorinated analog (3.81), reflecting the electron-donating nature of the methoxy group versus the electron-withdrawing fluorine .
  • The hydroxyphenyl variant (C₁₁H₁₂O₃) introduces polar interactions, making it suitable for aqueous-phase reactions .

The ethynyl-substituted compound (C₁₂H₁₀O₂) offers a handle for covalent modifications via alkyne-azide cycloaddition .

Synthetic Utility :

  • The parent compound is used in synthesizing 1,2,4-triazole derivatives via cyclodehydration with hydrazine .
  • Fluorinated analogs (e.g., C₁₀H₈ClFO₂) may improve metabolic stability in drug candidates .

Biological Activity

1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13ClO2
  • Molecular Weight : 224.68 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Involvement in reducing inflammation markers.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes.
  • Cell Signaling Modulation : It can affect pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated moderate to strong activity against:

Bacterial StrainActivity Level
Staphylococcus aureusStrong
Escherichia coliModerate
Salmonella typhiWeak

This suggests its potential use as an antimicrobial agent in therapeutic applications .

Anticancer Studies

In vitro studies have shown that the compound inhibits the growth of cancer cell lines, including breast and colon cancer cells. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma15.2
Human Breast Carcinoma12.7

These findings indicate that the compound may serve as a lead for developing anticancer drugs .

Anti-inflammatory Effects

Research has demonstrated that this compound reduces levels of pro-inflammatory cytokines in cell cultures. This effect was quantified by measuring cytokine levels before and after treatment:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250120
IL-6300150

These results support its potential role in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is well absorbed with a moderate half-life, making it suitable for further development. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized by liver enzymes.

Preparation Methods

Synthesis via Cyclopropanation of 4-Chlorobenzyl Derivatives

One common approach involves the cyclopropanation of 4-chlorobenzyl-substituted precursors:

  • Starting Materials: 4-chlorobenzyl chloride or 4-chlorobenzyl bromide and cyclopropanecarboxaldehyde or cyclopropanecarboxylate derivatives.
  • Reaction: The nucleophilic substitution of 4-chlorobenzyl halide with a cyclopropane precursor under basic conditions, often using sodium hydride as a base.
  • Outcome: Formation of 1-[(4-chlorophenyl)methyl]cyclopropane-1-carbaldehyde or related intermediates.
  • Subsequent Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or other mild oxidants.
  • Purification: Standard techniques such as recrystallization or column chromatography are employed to isolate the pure acid product.

This method is supported by synthetic analyses indicating mild reaction conditions and efficient conversion to the acid derivative.

Cyclopropanation via Trihalide-Mediated Ring Closure

Another method, extrapolated from related cyclopropane carboxylic acid syntheses, involves:

  • Raw Materials: Methacrylic acid or its esters/salts, methacrylonitrile, or methacrylamide.
  • Cyclopropylation Reaction: Treatment with a trihalide reagent in alkaline solution induces cyclopropanation, forming 2,2-geminal halide intermediates.
  • Dehalogenation and Acidification: Subsequent removal of halogen atoms by reaction with metallic sodium or other reductants, followed by acidification, yields the cyclopropane carboxylic acid.
  • Advantages: Mild reaction conditions, readily available starting materials, and high purity of the final product.

While this method is described explicitly for 1-methylcyclopropane carboxylic acid, the strategy is adaptable to substituted benzyl derivatives such as the 4-chlorophenylmethyl analog by appropriate selection of starting materials and conditions.

Oxidative Conversion from Cyclopropyl Methyl Ketones

A related synthetic route for cyclopropane carboxylic acids involves:

  • Starting Material: 1-(4-chlorophenyl)methyl cyclopropyl ketone derivatives.
  • Oxidation: Treatment with peroxy acids (e.g., m-chloroperbenzoic acid) to form cyclopropane carboxylates.
  • Base Treatment and Acidification: Subsequent reaction with a base such as sodium hydroxide and acidification produces the target carboxylic acid.
  • Yield and Purity: This process is known for good yields and high purity, with accessible starting materials.

Though described for 1-fluoro-cyclopropane analogs, this oxidation strategy is applicable to 4-chlorophenyl substituted cyclopropane ketones, providing an alternative synthetic route.

Comparative Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclopropanation of 4-chlorobenzyl halide 4-Chlorobenzyl chloride + cyclopropanecarboxaldehyde Sodium hydride base; mild oxidation (KMnO4) Mild conditions; straightforward Requires careful oxidation step
Trihalide-mediated cyclopropylation Methacrylic acid/ester or nitrile + trihalide Alkali medium; metallic sodium for dehalogenation High purity; low cost; mild Adaptation needed for substituted benzyl
Oxidation of cyclopropyl ketones 1-(4-Chlorophenyl)methyl cyclopropyl ketone Peroxy acid oxidation; base treatment; acidification High yield; scalable Requires ketone precursor

Detailed Research Findings and Notes

  • Reaction Conditions: Aprotic solvents with boiling points above 75°C (e.g., toluene, chlorobenzene) are preferred in some steps to facilitate distillation of by-products like methanol and to maintain reaction efficiency.

  • Continuous Processing: High-yield production can be achieved by continuous reaction sequences without intermediate isolation, improving operational efficiency.

  • Purification: The final acid is typically purified by recrystallization or chromatographic methods to ensure high purity suitable for pharmaceutical or fine chemical applications.

  • Scalability: Industrial-scale processes often utilize continuous flow reactors and automated systems to optimize yield and purity, leveraging the robustness of these synthetic routes.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemistry?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. Key steps include:

  • Cyclopropane Ring Formation : Using methacrylic acid derivatives and diazo compounds under controlled temperatures (e.g., 0–25°C) to generate the cyclopropane core .
  • Functionalization : Introducing the 4-chlorophenylmethyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability .
  • Stereochemical Control : Asymmetric catalysis (e.g., chiral Rh or Cu catalysts) ensures the desired stereochemistry. Reaction time and solvent polarity (e.g., dichloromethane vs. THF) significantly impact enantiomeric excess .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). 1H^1H-1H^1H COSY and NOESY confirm spatial proximity of substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C11_{11}H11_{11}ClO2_2) and detects fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at 2–8°C in amber vials under inert gas (N2_2) to prevent hydrolysis of the cyclopropane ring .
  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. Avoid prolonged exposure to acidic/basic conditions to prevent ester or amide bond cleavage .

Advanced Research Questions

Q. How can researchers optimize the yield of cyclopropane ring formation in halogenated derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Rh2_2(OAc)4_4) for diazo decomposition efficiency. Rhodium catalysts often outperform Cu in aryl-substituted cyclopropanes .
  • Solvent Optimization : Use low-polarity solvents (e.g., toluene) to stabilize transition states. Additives like MgSO4_4 can absorb byproducts (e.g., H2_2O) .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify bottlenecks (e.g., diazo reagent decomposition) .

Q. How should contradictory biological activity data between similar cyclopropane derivatives be analyzed?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-Cl vs. 4-F) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Data Normalization : Account for assay variability by normalizing IC50_{50} values against a common control (e.g., cisplatin in cytotoxicity assays) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers via funnel plots .

Q. What strategies resolve discrepancies in LogP measurements for this compound across different studies?

  • Methodological Answer :

  • Experimental Validation : Re-measure LogP using shake-flask (gold standard) and compare with HPLC-derived values. Adjust pH to 7.4 to mimic physiological conditions .
  • Computational Refinement : Apply quantum mechanical methods (e.g., DFT-B3LYP) to calculate partition coefficients, cross-validating with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.